4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a difluorocyclobutyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the difluorocyclobutyl group: This can be achieved through a cycloaddition reaction involving a suitable diene and a difluorocarbene source.
Introduction of the bromine atom: Bromination of the aromatic ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).
Sulfonamide formation: The final step involves the reaction of the sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(3,3-difluorocyclobutyl)-6-fluoropyridin-3-amine
- 4-Bromo-N-(3,3-difluorocyclobutyl)-2-fluorobenzenesulfonamide
Uniqueness
4-Bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both difluorocyclobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-(3,3-difluorocyclobutyl)-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF5NO2S/c12-6-1-2-9(8(3-6)11(15,16)17)21(19,20)18-7-4-10(13,14)5-7/h1-3,7,18H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZGNQIRWUQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NS(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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